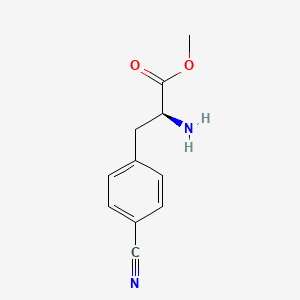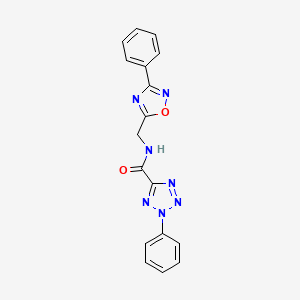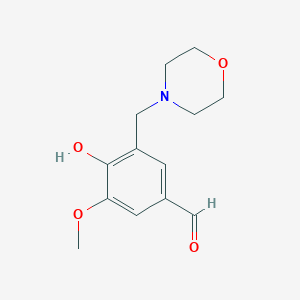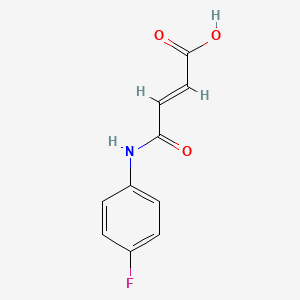![molecular formula C18H19N5O3S B2390691 5-metil-4-{3-[(1-metil-1H-imidazol-2-il)sulfonil]azetidin-1-carbonil}-1-fenil-1H-pirazol CAS No. 2319635-98-6](/img/structure/B2390691.png)
5-metil-4-{3-[(1-metil-1H-imidazol-2-il)sulfonil]azetidin-1-carbonil}-1-fenil-1H-pirazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone” is a synthetic organic molecule that features a pyrazole ring, an imidazole ring, and an azetidine ring. These structural motifs are often found in bioactive molecules and pharmaceuticals, making this compound of interest for various scientific research applications.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Receptor Binding: It may interact with biological receptors, providing insights into receptor-ligand interactions.
Medicine
Drug Development: The compound’s structural motifs are common in pharmaceuticals, suggesting potential therapeutic applications.
Diagnostic Agents: It could be used in the development of diagnostic tools.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It could be used in the synthesis of agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyrazole Ring: Starting with a suitable phenylhydrazine and an α,β-unsaturated carbonyl compound to form the pyrazole ring via cyclization.
Introduction of the Methyl Group: Methylation of the pyrazole ring at the 5-position using a methylating agent such as methyl iodide.
Formation of the Imidazole Ring: Synthesis of the imidazole ring through the reaction of a suitable precursor with a sulfonyl chloride to introduce the sulfonyl group.
Azetidine Ring Formation: Cyclization to form the azetidine ring, possibly through a nucleophilic substitution reaction.
Final Coupling: Coupling of the pyrazole and imidazole derivatives with the azetidine intermediate under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group, potentially leading to alcohol or thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting transcription or translation processes.
Comparación Con Compuestos Similares
Similar Compounds
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone: Similar in structure but with different substituents or ring systems.
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The unique combination of the pyrazole, imidazole, and azetidine rings in this compound provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-13-16(10-20-23(13)14-6-4-3-5-7-14)17(24)22-11-15(12-22)27(25,26)18-19-8-9-21(18)2/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCDMCZYQVQVQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=NC=CN4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2390609.png)
![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)

![6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole](/img/structure/B2390617.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)cyclopropanesulfonamide](/img/structure/B2390621.png)



![Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2390628.png)
![[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine](/img/structure/B2390630.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2390631.png)
